4-(3-methyl-2,4-dioxoimidazolidin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-methyl-2,4-dioxoimidazolidin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, an imidazolidinone moiety, and a tetrahydropyran group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methyl-2,4-dioxoimidazolidin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Imidazolidinone Moiety: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Tetrahydropyran Group: This step might involve nucleophilic substitution or addition reactions.
Final Coupling: The final step would involve coupling the imidazolidinone and piperidine intermediates under suitable conditions, possibly using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or imidazolidinone moieties.
Reduction: Reduction reactions could target the carbonyl groups in the imidazolidinone ring.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(3-methyl-2,4-dioxoimidazolidin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide: Lacks the tetrahydropyran group.
N-(tetrahydro-2H-pyran-4-yl)piperidine-1-carboxamide: Lacks the imidazolidinone moiety.
Uniqueness
The presence of both the imidazolidinone and tetrahydropyran groups in 4-(3-methyl-2,4-dioxoimidazolidin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide may confer unique biological activities or chemical properties that are not observed in the similar compounds listed above.
Eigenschaften
IUPAC Name |
4-(3-methyl-2,4-dioxoimidazolidin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O4/c1-17-13(20)10-19(15(17)22)12-2-6-18(7-3-12)14(21)16-11-4-8-23-9-5-11/h11-12H,2-10H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGKJVLFLOGNEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)NC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.